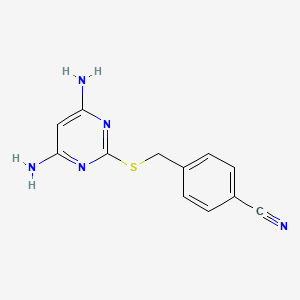
4-(4,6-Diamino-pyrimidin-2-ylsulfanylmethyl)-benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((4,6-Diaminopyrimidin-2-yl)thio)methyl)benzonitrile is a heterocyclic compound with the molecular formula C₁₂H₁₁N₅S. This compound is characterized by the presence of a pyrimidine ring substituted with amino groups at positions 4 and 6, a thioether linkage, and a benzonitrile moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4,6-Diaminopyrimidin-2-yl)thio)methyl)benzonitrile typically involves the reaction of 4,6-diaminopyrimidine-2-thiol with a suitable benzonitrile derivative. One common method includes the nucleophilic substitution reaction where the thiol group of 4,6-diaminopyrimidine-2-thiol reacts with a halomethylbenzonitrile under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
4-(((4,6-Diaminopyrimidin-2-yl)thio)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are often used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
作用機序
The mechanism of action of 4-(((4,6-Diaminopyrimidin-2-yl)thio)methyl)benzonitrile involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of nucleic acids or proteins in microbial cells. The compound’s thioether linkage and amino groups play crucial roles in its binding to target enzymes or receptors, thereby disrupting their normal function .
類似化合物との比較
Similar Compounds
4-((4,6-Diaminopyrimidin-2-yl)thio)benzonitrile: Lacks the methyl group on the benzonitrile moiety.
4-(((4,6-Diaminopyrimidin-2-yl)thio)methyl)benzamide: Contains an amide group instead of a nitrile group.
Uniqueness
4-(((4,6-Diaminopyrimidin-2-yl)thio)methyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and nitrile groups, along with the thioether linkage, allows for diverse chemical modifications and interactions with biological targets .
特性
分子式 |
C12H11N5S |
|---|---|
分子量 |
257.32 g/mol |
IUPAC名 |
4-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C12H11N5S/c13-6-8-1-3-9(4-2-8)7-18-12-16-10(14)5-11(15)17-12/h1-5H,7H2,(H4,14,15,16,17) |
InChIキー |
DDSXPRASZXHHIR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CSC2=NC(=CC(=N2)N)N)C#N |
溶解性 |
37.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


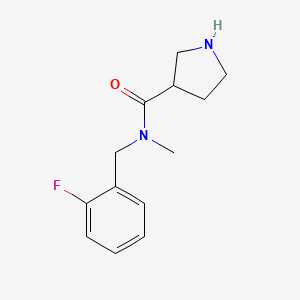
![3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B14907273.png)
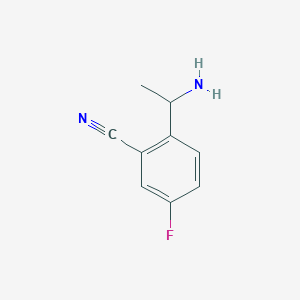

![n-(3-(1h-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide](/img/structure/B14907289.png)
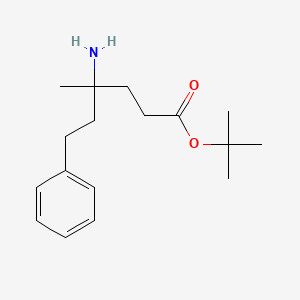
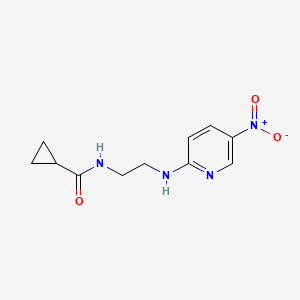
![3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine](/img/structure/B14907319.png)






